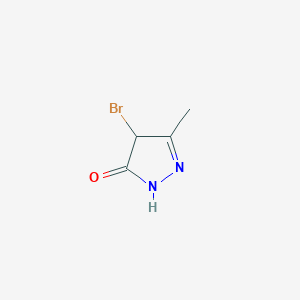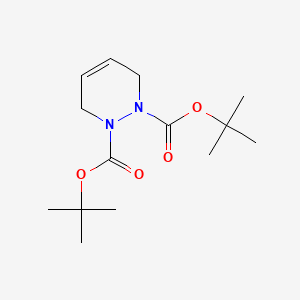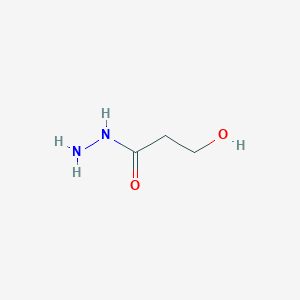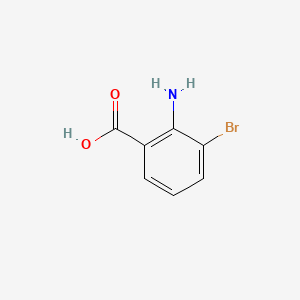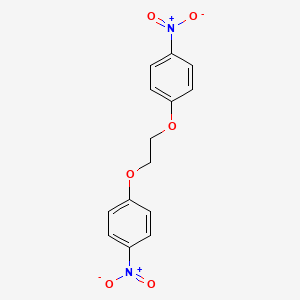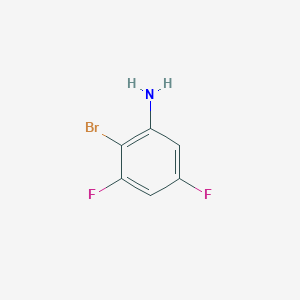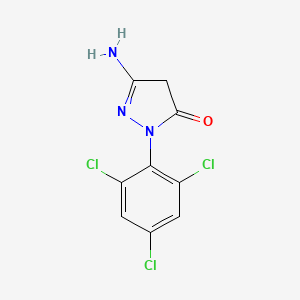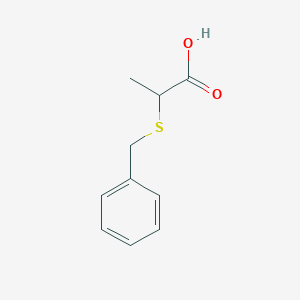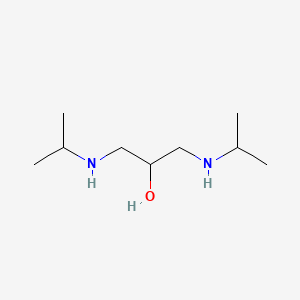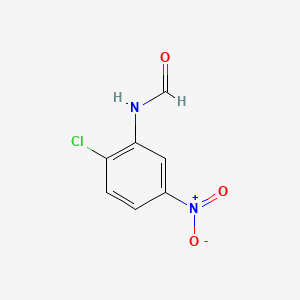
N-(2-chloro-5-nitrophenyl)formamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
“N-(2-chloro-5-nitrophenyl)formamide” is a chemical compound with the molecular formula C7H5ClN2O3 . Its molecular weight is 200.579 . The IUPAC Standard InChIKey for this compound is CRCYQFWNUVRVCO-UHFFFAOYSA-N .
Molecular Structure Analysis
The molecular structure of “N-(2-chloro-5-nitrophenyl)formamide” can be viewed as a 2D Mol file or as a computed 3D SD file . The 3D structure may provide more insights into the spatial arrangement of atoms and the shape of the molecule.Physical And Chemical Properties Analysis
“N-(2-chloro-5-nitrophenyl)formamide” is a powder at room temperature . More detailed physical and chemical properties were not found in the web search results.Applications De Recherche Scientifique
Synthetic Chemistry Applications
N-(2-chloro-5-nitrophenyl)formamide and its derivatives have been explored in synthetic chemistry for the synthesis of various compounds. For instance, the synthesis of N-[2-[(4,6-dimethoxypyrimidin-2-yl)(hydroxy)methyl]phenyl]substituted formamide derivatives, starting from 2-(2-nitrophenyl)acetonitrile, has been reported. These derivatives were evaluated for their herbicidal activities, although they showed no significant activities at tested concentrations (Li Yuan-xiang, 2011). Another study demonstrated the use of gold nanoparticles on NiO to catalyze the one-pot N-formylation of amines with methanol and molecular oxygen, producing formamide derivatives with a selectivity of 90% (T. Ishida & M. Haruta, 2009).
Materials Science and Photoluminescence
In materials science, N-(2-chloro-5-nitrophenyl)formamide derivatives have been studied for their potential in photoluminescence. Functional π-extended fluorene derivatives containing nitro groups, among others, were synthesized. These compounds exhibited high fluorescence quantum yields, with the nitro-group-containing diphenylfluorene showing a quantum yield higher than previously reported for similar fluorophores. This compound also displayed a significant Stokes’ shift with green to orange emission, showcasing its potential in photoluminescent applications (Hidehiro Kotaka, G. Konishi, & K. Mizuno, 2010).
Chemical Sensing
Chemical sensing is another area where N-(2-chloro-5-nitrophenyl)formamide derivatives find applications. A study developed structurally simple N-nitrophenyl benzamide derivatives as chemosensors for cyanide in aqueous environments. These compounds exhibited high selectivity toward CN−, highlighting their practicality in monitoring cyanide concentrations in water samples (Yue Sun, Guofeng Wang, & W. Guo, 2009).
Safety And Hazards
The safety information available indicates that “N-(2-chloro-5-nitrophenyl)formamide” is potentially dangerous. It has been assigned the GHS pictograms GHS06, GHS08, and GHS09 . The hazard statements associated with this compound are H302, H311, H317, H341, H350, and H411 . Precautionary measures include P201, P202, P261, P264, P270, P272, P273, P280, P281, P301+P312, P302+P352, P308+P313, P312, P330, P333+P313, P361, P363, P391, P405, and P501 .
Propriétés
IUPAC Name |
N-(2-chloro-5-nitrophenyl)formamide |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H5ClN2O3/c8-6-2-1-5(10(12)13)3-7(6)9-4-11/h1-4H,(H,9,11) |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CRCYQFWNUVRVCO-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=C(C=C1[N+](=O)[O-])NC=O)Cl |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H5ClN2O3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90201908 |
Source


|
| Record name | Formamide, N-(2-chloro-5-nitrophenyl)- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90201908 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
200.58 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-(2-chloro-5-nitrophenyl)formamide | |
CAS RN |
53666-48-1 |
Source


|
| Record name | Formamide, N-(2-chloro-5-nitrophenyl)- | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0053666481 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Formamide, N-(2-chloro-5-nitrophenyl)- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90201908 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


